2-Methylbenzo[h]naphtho[2,1,8-def]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline is a polycyclic aromatic compound with a complex structure that includes fused benzene and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylbenzaldehyde and naphthylamine, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s polycyclic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, it may interact with cellular proteins, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzo[h]naphtho[2,1,8-def]quinoline
- Naphtho[2,1,8-def]quinoline
- 2-Methylquinoline
Uniqueness
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
CAS No. |
138789-67-0 |
---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
10-methyl-9-azapentacyclo[10.6.2.02,7.08,20.015,19]icosa-1(18),2,4,6,8,10,12(20),13,15(19),16-decaene |
InChI |
InChI=1S/C20H13N/c1-12-11-14-10-9-13-5-4-8-16-15-6-2-3-7-17(15)20(21-12)19(14)18(13)16/h2-11H,1H3 |
InChI Key |
LJUKYFSKLUXFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC=C5C3=N1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.